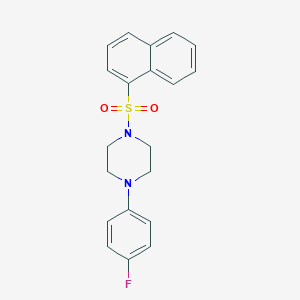
2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide, also known as BDBS, is a sulfonamide compound that has been extensively studied for its potential as a pharmacological agent. BDBS is a white crystalline solid that is soluble in organic solvents, and its chemical structure is shown in Figure 1.
Mecanismo De Acción
2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide has been shown to inhibit several isoforms of carbonic anhydrases, including CA I, CA II, CA IV, and CA XII. The inhibition of carbonic anhydrases by 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide occurs through the formation of a reversible covalent bond between the sulfonamide group of 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide and the active site zinc ion of the enzyme. This binding prevents the hydration of carbon dioxide, leading to a decrease in bicarbonate and proton production.
Biochemical and Physiological Effects:
2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide inhibits the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide has also been shown to decrease the intracellular pH of cancer cells, leading to apoptosis and decreased cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide in lab experiments is its high potency and selectivity for carbonic anhydrases. 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide has been shown to have nanomolar inhibitory activity against several carbonic anhydrase isoforms, making it a useful tool for studying the role of carbonic anhydrases in physiological and pathological processes. However, one limitation of using 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide in lab experiments is its solubility in organic solvents, which may limit its use in aqueous environments.
Direcciones Futuras
Several future directions for research on 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide include the development of analogs with improved solubility and pharmacokinetic properties, the evaluation of 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide as a therapeutic agent for diseases such as cancer and glaucoma, and the investigation of the role of carbonic anhydrases in other physiological processes such as bone resorption and neuronal signaling. Additionally, the use of 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide as a tool for studying the structure and function of carbonic anhydrases may lead to the development of novel inhibitors with improved selectivity and potency.
Métodos De Síntesis
The synthesis of 2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide can be achieved through several methods, including the reaction of 2-bromo-4,5-dimethylbenzenesulfonyl chloride with isopropylamine in the presence of a base such as triethylamine. The reaction scheme is shown in Figure 2.
Aplicaciones Científicas De Investigación
2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide has been studied for its potential as a pharmacological agent, particularly as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, and they play a critical role in several physiological processes such as acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrases has been proposed as a therapeutic strategy for several diseases such as glaucoma, epilepsy, and cancer.
Propiedades
Nombre del producto |
2-bromo-N-isopropyl-4,5-dimethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C11H16BrNO2S |
Peso molecular |
306.22 g/mol |
Nombre IUPAC |
2-bromo-4,5-dimethyl-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO2S/c1-7(2)13-16(14,15)11-6-9(4)8(3)5-10(11)12/h5-7,13H,1-4H3 |
Clave InChI |
DJIDUEKAJXQTRP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)NC(C)C |
SMILES canónico |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B226030.png)






![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226113.png)